9-(9H-Fluoren-9-YL)-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9H-Fluoren-9-YL)-9H-xanthene is an organic compound that belongs to the class of xanthene derivatives It is characterized by a unique structure that combines the fluorenyl and xanthene moieties, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9H-Fluoren-9-YL)-9H-xanthene typically involves the reaction of fluorenyl derivatives with xanthene under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where fluorenyl chloride reacts with xanthene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
9-(9H-Fluoren-9-YL)-9H-xanthene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes and xanthenes.
Scientific Research Applications
9-(9H-Fluoren-9-YL)-9H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent electronic properties
Mechanism of Action
The mechanism of action of 9-(9H-Fluoren-9-YL)-9H-xanthene involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a fluorescent probe by binding to target molecules and emitting light upon excitation. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and providing valuable insights into biological processes .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: A closely related compound with similar structural features but different chemical properties and applications.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and have distinct functional groups compared to 9-(9H-Fluoren-9-YL)-9H-xanthene.
9-(Trimethylsilyl)fluorene: Another derivative with unique properties, often used in organic synthesis and material science.
Uniqueness
This compound stands out due to its combined fluorenyl and xanthene moieties, which impart unique photophysical and electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and photonics .
Properties
CAS No. |
88799-10-4 |
---|---|
Molecular Formula |
C26H18O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
9-(9H-fluoren-9-yl)-9H-xanthene |
InChI |
InChI=1S/C26H18O/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)26-21-13-5-7-15-23(21)27-24-16-8-6-14-22(24)26/h1-16,25-26H |
InChI Key |
UIGXNIZCXSGQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.